Pomalidomide-C11-NH2 (hydrochloride)
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Overview
Description
Pomalidomide-C11-NH2 (hydrochloride): is a derivative of Pomalidomide, an immunomodulatory drug. This compound is primarily used as a cereblon (CRBN) ligand to recruit the CRBN protein. It is often conjugated with a linker to the protein ligand to assemble PROTAC (Proteolysis Targeting Chimeras) molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C11-NH2 (hydrochloride) involves multiple steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods: Industrial production methods for Pomalidomide-C11-NH2 (hydrochloride) focus on optimizing yield and purity. Continuous flow synthesis is one such method, which involves a 3-4 step flow approach to achieve an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pomalidomide-C11-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and immune-related disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Pomalidomide-C11-NH2 (hydrochloride) involves its role as a cereblon (CRBN) ligand. By binding to CRBN, it recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This complex tags specific proteins for degradation by the proteasome, thereby regulating protein levels within the cell .
Comparison with Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another derivative of Thalidomide, used for its enhanced immunomodulatory effects.
Uniqueness: Pomalidomide-C11-NH2 (hydrochloride) is unique due to its ability to be conjugated with linkers to form PROTAC molecules, which are highly specific in targeting proteins for degradation. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H35ClN4O4 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O4.ClH/c25-15-8-6-4-2-1-3-5-7-9-16-26-18-12-10-11-17-21(18)24(32)28(23(17)31)19-13-14-20(29)27-22(19)30;/h10-12,19,26H,1-9,13-16,25H2,(H,27,29,30);1H |
InChI Key |
DBBSXCXTLCVKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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